molecular formula C15H15N3O4S B2986226 N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-94-0

N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2986226
Numéro CAS: 443329-94-0
Poids moléculaire: 333.36
Clé InChI: XHQJQAUSTBHTPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a 5-oxo group at position 5, a carboxamide group at position 6, and a 3,4-dimethoxyphenyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are of interest due to their diverse pharmacological and materials science applications .

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-11-4-3-9(7-12(11)22-2)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQJQAUSTBHTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Mécanisme D'action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary significantly in substituents and fused ring systems, influencing their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Structural Differences Reference
N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3,4-Dimethoxyphenyl carboxamide, 5-oxo group Parent compound for comparison.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl, phenyl carboxamide, 7-methyl Reduced methoxy substitution (4- vs. 3,4-dimethoxy); additional methyl at position 5.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl, ethyl ester at position 6 Ester group instead of carboxamide; bromine substituent.
6-(3,4-Dimethoxyphenyl)-9-phenylamino-5H-thiazolo[3’,2’:2,3]pyrido[4,5-d]thiazolo[3,2-a]pyrimidin-5-one 3,4-Dimethoxyphenyl, fused pyrido-thiazolo-pyrimidine system Additional fused pyridine ring; complex heterocyclic system.
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Chloro-4-methoxyphenyl, 2,3-dimethyl thiazolo ring Chlorine substitution on phenyl; methyl groups on thiazolo ring.

Key Observations :

  • Ring Modifications : Fused systems (e.g., pyrido-thiazolo-pyrimidine in ) exhibit altered π-conjugation and steric profiles, which may impact biological activity or crystallinity.

Physicochemical Properties

A comparison of spectral and physical data highlights structural distinctions:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) 1H NMR Key Signals (ppm) Reference
N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide >300 (decomp.) 1683 δ 8.35 (s, NH), 6.73–7.62 (m, Ar-H)
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 240–241 1630 δ 7.59 (s, NH), 5.72 (s, CH), 3.50 (q, OCH2CH3)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 211–213 1628 δ 8.10 (s, NH), 6.69–7.35 (m, Ar-H), 2.56 (s, CH3)

Insights :

  • Thermal Stability : The target compound decomposes above 300°C, suggesting higher thermal stability than ester derivatives (e.g., ).
  • Electronic Effects : The C=O IR stretch at 1683 cm⁻¹ in the target compound aligns with carboxamide groups, whereas ester derivatives show lower frequencies (~1630 cm⁻¹) due to reduced electron withdrawal .

Crystallographic Insights

Crystal packing and hydrogen-bonding patterns are critical for understanding material properties:

  • The target compound’s 3,4-dimethoxyphenyl group likely participates in π-π stacking and C–H···O interactions, similar to ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene] analogs .
  • Halogenated derivatives (e.g., 4-bromo in ) exhibit additional halogen bonding, which may enhance crystallinity compared to methoxy-substituted compounds.

Q & A

Basic: What synthetic methodologies are optimized for preparing N-(3,4-dimethoxyphenyl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?

Methodological Answer:
A common approach involves cyclocondensation of 5-substituted-2-thioxo-dihydropyrimidine precursors with chloroacetic acid in the presence of aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde). For example, refluxing in a 1:1 acetic acid–acetic anhydride mixture with sodium acetate as a catalyst for 8–10 hours yields the fused thiazolopyrimidine core. Subsequent carboxamide formation is achieved by reacting the ester intermediate with 3,4-dimethoxyaniline in ethanol under basic conditions (K₂CO₃) . Key variables for optimization include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalyst loading : Sodium acetate (1.5 equivalents) minimizes side reactions.
  • Recrystallization : Ethyl acetate–ethanol (3:2) yields high-purity crystals for structural validation .

Basic: How is X-ray crystallography employed to resolve structural ambiguities in this compound class?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the thiazolo[3,2-a]pyrimidine scaffold. For example:

  • Puckering analysis : The central pyrimidine ring often adopts a flattened boat conformation, with C5 deviating ~0.22 Å from the mean plane. This is resolved using SHELXL for refinement, with H atoms modeled in riding positions (C–H = 0.93–0.98 Å) .
  • Dihedral angles : The fused thiazole and pyrimidine rings form angles >80° with substituents (e.g., 3,4-dimethoxyphenyl), confirmed via WinGX/ORTEP visualization .
  • Hydrogen bonding : Bifurcated C–H···O interactions stabilize crystal packing along the c-axis, detectable using SHELXPRO .

Advanced: How can mechanistic studies clarify regioselectivity in thiazolo[3,2-a]pyrimidine cyclization?

Methodological Answer:
Mechanistic pathways are probed via:

  • Kinetic profiling : Monitoring reaction intermediates by LC-MS under varying temperatures (e.g., 70–110°C) identifies rate-limiting steps, such as thiolactam ring closure .
  • Isotopic labeling : Using ¹³C-labeled chloroacetic acid to track carbonyl incorporation into the thiazole ring via NMR .
  • DFT calculations : Gaussian09 simulations of transition states (e.g., B3LYP/6-31G* level) predict regioselectivity for 5-oxo vs. 7-oxo isomers based on orbital overlap in the cyclization step .

Advanced: What computational strategies validate electronic properties for pharmacological activity prediction?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite models carboxamide interactions with target proteins (e.g., kinases). The 3,4-dimethoxyphenyl group’s electron-donating effects enhance π–π stacking in hydrophobic pockets .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with bioactivity trends. For example, methoxy groups (σ = −0.27) increase electron density at C6, improving H-bond donor capacity .
  • Molecular dynamics (MD) : GROMACS simulations (50 ns) assess conformational stability in aqueous vs. lipid bilayer environments .

Advanced: How are crystallographic data discrepancies resolved in enantiomeric thiazolopyrimidine derivatives?

Methodological Answer:

  • Flack parameter analysis : SHELXL-refined Flack x values >0.1 indicate racemic twinning. Solutions include using TWIN/BASF commands or reprocessing data with HKL-3000 .
  • Pseudo-merohedral twinning : PLATON’s TWINROTMAT identifies twin laws (e.g., 180° rotation about the a-axis) in non-centrosymmetric crystals .
  • Data merging : High-resolution datasets (d ≤ 0.8 Å) reduce R₁/Rw discrepancies caused by anisotropic displacement .

Advanced: What strategies address contradictory bioactivity data in structurally similar analogs?

Methodological Answer:

  • SAR matrix analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 3,4-dimethoxy vs. 4-fluoro) against enzyme targets (e.g., COX-2). Use ANOVA to identify statistically significant (p < 0.05) trends .
  • Metabolic profiling : LC-HRMS identifies phase I/II metabolites that may deactivate the carboxamide group in vitro .
  • Crystal polymorphism screening : SCXRD and DSC detect polymorphs (e.g., Form I vs. II) with differing solubility and bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.